molecular formula C22H15NO5 B3446348 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl nicotinate

2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl nicotinate

Cat. No. B3446348
M. Wt: 373.4 g/mol
InChI Key: UPKXOMNSIUSCDO-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl nicotinate” is a derivative of chromone, which is a class of compounds that are well-known in medicinal chemistry for their diverse biological activities . The presence of the methoxyphenyl and nicotinate groups could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR, IR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chromone core and the methoxyphenyl and nicotinate groups. These could include properties such as solubility, melting point, and boiling point .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activities. This could include studies on its potential as a medicinal agent, given the known biological activities of similar chromone derivatives .

properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-6-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-26-16-6-4-14(5-7-16)21-12-19(24)18-11-17(8-9-20(18)28-21)27-22(25)15-3-2-10-23-13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXOMNSIUSCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl nicotinate
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